Antileishmanial agent-13

Antileishmanial Promastigote Assay In Vitro Efficacy

Antileishmanial agent-13 (compound 4e) is the top-performing quinoline-isatin hybrid from a 20-compound library, with sub-micromolar IC50 values (0.604 μM promastigote, 0.508 μM amastigote) against L. major—13- to 16-fold superior to miltefosine (IC50 7.8976 μM). Its dual inhibition of DHFR-TS and PTR1 disrupts folate metabolism, making it an essential positive control for antileishmanial screening and a validated chemical probe for antifolate pathway dissection. Unlike generic hybrids, this batch-defined compound offers reproducible activity and selectivity, ensuring assay reliability. Choose Antileishmanial agent-13 for unambiguous benchmarking and SAR template development.

Molecular Formula C17H10BrClN4O
Molecular Weight 401.6 g/mol
Cat. No. B12391092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-13
Molecular FormulaC17H10BrClN4O
Molecular Weight401.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Cl)N=NC3=C(NC4=C3C=C(C=C4)Br)O
InChIInChI=1S/C17H10BrClN4O/c18-9-1-4-13-12(7-9)16(17(24)21-13)23-22-14-5-6-20-15-8-10(19)2-3-11(14)15/h1-8,21,24H
InChIKeyOBGGZEUPJBSXSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antileishmanial agent-13 (Compound 4e): A Quinoline-Isatin Hybrid Antifolate for Leishmania major Research


Antileishmanial agent-13 (CAS 853725-86-7, also known as compound 4e) is a synthetic quinoline-isatin hybrid that exhibits potent in vitro activity against both promastigote and amastigote forms of Leishmania major . Its mechanism of action involves dual inhibition of dihydrofolate reductase-thymidylate synthase (DHFR-TS) and pteridine reductase 1 (PTR1), disrupting folate metabolism essential for parasite survival . This compound serves as a valuable research tool for investigating antifolate pathways in Leishmania species .

Why Antileishmanial agent-13 Cannot Be Substituted by Generic Quinoline-Isatin Analogs or Standard-of-Care Miltefosine


Not all quinoline-isatin hybrids exhibit equivalent antileishmanial activity. In a series of twenty synthesized derivatives, IC50 values against L. major promastigotes ranged widely from 0.5084 to 5.9486 μM, with only a subset (compounds 4e, 4b, and 4f) achieving sub-micromolar potency . Similarly, miltefosine, the current oral standard-of-care for leishmaniasis, demonstrated significantly weaker activity (IC50 = 7.8976 μM) compared to Antileishmanial agent-13 . Furthermore, selectivity indices vary markedly across the series, with compound 4e displaying a higher therapeutic window than miltefosine . These data underscore that minor structural modifications profoundly impact both efficacy and safety, rendering generic substitution of Antileishmanial agent-13 inappropriate for precise experimental outcomes.

Quantitative Evidence Supporting Selection of Antileishmanial agent-13 over Miltefosine and In-Class Analogs


Antileishmanial agent-13 Exhibits 13-fold Greater Potency than Miltefosine Against Leishmania major Promastigotes

In a direct comparative in vitro study, Antileishmanial agent-13 (compound 4e) demonstrated an IC50 of 0.604 μM against L. major promastigotes, whereas the reference drug miltefosine required a concentration of 7.8976 μM to achieve equivalent inhibition . This represents a 13.1-fold improvement in potency.

Antileishmanial Promastigote Assay In Vitro Efficacy

Antileishmanial agent-13 Demonstrates 15.9-fold Superior Potency Against Intracellular Amastigotes Compared to Miltefosine

Against the clinically relevant intracellular amastigote stage, Antileishmanial agent-13 achieved an IC50 of 0.508 μM, while miltefosine showed an IC50 of 8.08 μM in the same assay system . The resulting 15.9-fold enhancement in potency highlights the compound's superior ability to target the disease-causing form of the parasite within host macrophages.

Antileishmanial Amastigote Assay Intracellular Infection Model

Antileishmanial agent-13 Achieves a Favorable Selectivity Index (SI) Exceeding That of Miltefosine in Vero Cell Cytotoxicity Assays

Cytotoxicity assessment in African green monkey kidney (Vero) cells revealed a CC50 of 155.8 μM for Antileishmanial agent-13 after 72 hours . When combined with its amastigote IC50 of 0.508 μM, this yields a calculated selectivity index (SI) of approximately 307 . The original study authors explicitly state that the most active derivatives, including compound 4e, displayed 'higher selectivity indices than the reference miltefosine' .

Selectivity Index Cytotoxicity Safety Profiling

Antileishmanial agent-13 Ranks Among the Three Most Potent Compounds in a 20-Member Quinoline-Isatin Hybrid Library

Within a focused library of twenty quinoline-isatin hybrids, compounds 4e (Antileishmanial agent-13), 4b, and 4f were identified as possessing the highest antileishmanial activity against both promastigote and amastigote forms . The promastigote IC50 values for the series ranged from 0.5084 to 5.9486 μM, positioning compound 4e at the lower end of this spectrum .

Structure-Activity Relationship SAR Lead Optimization

Optimal Research and Industrial Application Scenarios for Antileishmanial agent-13


Primary Screening in Antileishmanial Drug Discovery Campaigns

Antileishmanial agent-13 serves as an ideal positive control or benchmark compound in high-throughput screening assays targeting L. major promastigotes and amastigotes, owing to its well-characterized sub-micromolar IC50 values . Its 13- to 16-fold superiority over miltefosine provides a clear signal window for assay validation .

Mechanistic Studies of Folate Pathway Inhibition in Leishmania

Given its dual inhibition of DHFR-TS and PTR1 , Antileishmanial agent-13 is a valuable chemical probe for dissecting folate metabolism in Leishmania parasites. Researchers can use this compound at low micromolar concentrations (e.g., 2 μM) to induce antifolate stress and evaluate downstream effects on parasite nucleotide biosynthesis and survival .

Lead Optimization and Structure-Activity Relationship (SAR) Studies

As a top-performing member of a 20-compound quinoline-isatin hybrid library , Antileishmanial agent-13 provides a robust scaffold for SAR exploration. Medicinal chemists can use its 5-bromo-3-[(7-chloroquinolin-4-yl)diazenyl]-1H-indol-2-ol structure as a template to further enhance potency or improve pharmacokinetic properties.

Comparative Efficacy Studies Against Miltefosine-Resistant Leishmania Strains

Because Antileishmanial agent-13 operates via a distinct antifolate mechanism , it may retain activity against miltefosine-resistant clinical isolates. Researchers evaluating cross-resistance profiles can employ this compound to assess whether folate pathway inhibition remains effective in refractory parasite populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antileishmanial agent-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.